Introduction: The Isoquinoline Scaffold and the Strategic Importance of the 4-Sulfonyl Chloride Moiety
Introduction: The Isoquinoline Scaffold and the Strategic Importance of the 4-Sulfonyl Chloride Moiety
An In-Depth Technical Guide to Isoquinoline-4-Sulfonyl Chloride: Properties, Synthesis, and Applications in Medicinal Chemistry
The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] This framework is embedded in a vast array of natural products, particularly alkaloids like papaverine and morphine, and synthetic drugs, where it contributes to a wide spectrum of biological activities.[1][3] Isoquinoline derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents.[3][4]
The functionalization of the isoquinoline core is a key strategy for modulating its pharmacological profile. The introduction of a sulfonyl chloride group, a process known as chlorosulfonylation, transforms the isoquinoline scaffold into a highly reactive intermediate.[4] Specifically, isoquinoline-4-sulfonyl chloride emerges as a critical building block. The sulfonyl chloride group at the 4-position is a potent electrophile, providing a reactive handle for the synthesis of a diverse library of sulfonamide derivatives through reactions with various nucleophiles, primarily amines.[5][6] The resulting isoquinoline-4-sulfonamides are of significant interest to researchers and drug development professionals for their potential to interact with various biological targets, including enzymes and receptors.[4][7] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of isoquinoline-4-sulfonyl chloride, with a focus on its utility in the synthesis of pharmacologically active compounds.
Physicochemical and Spectroscopic Properties
Isoquinoline-4-sulfonyl chloride is a reactive chemical intermediate whose properties necessitate careful handling and storage. Its utility in synthesis is directly related to the electrophilic nature of the sulfur atom in the sulfonyl chloride group.
Core Chemical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | Isoquinoline-4-sulfonyl chloride | |
| CAS Number | 347146-79-6 | [8] |
| Molecular Formula | C₉H₆ClNO₂S | [9] |
| Molecular Weight | 227.67 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in many organic solvents; sparingly soluble in water, reacts with water. | [1] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. Moisture sensitive. | [10][11] |
The reactivity of isoquinoline-4-sulfonyl chloride is dominated by the sulfonyl chloride functional group. This group is highly susceptible to nucleophilic attack, making the compound a valuable reagent for introducing the isoquinoline-4-sulfonyl moiety into other molecules.[7] It is corrosive and can cause severe skin burns and eye damage.[9][12] Upon hydrolysis, it may release toxic gases, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13]
Spectroscopic Characterization
The structural confirmation of isoquinoline-4-sulfonyl chloride relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum will show characteristic signals for the aromatic protons on the isoquinoline ring. The electron-withdrawing effect of the sulfonyl chloride group will cause significant deshielding (downfield shifts) of adjacent protons.[14]
-
¹³C NMR : The carbon spectrum will similarly display signals for the nine carbon atoms, with the carbon atom attached to the sulfonyl chloride group showing a characteristic downfield shift.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is particularly useful for identifying the sulfonyl chloride group, which exhibits strong, characteristic stretching vibrations for the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[14]
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. A key feature to observe is the characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.[14]
Synthesis of Isoquinoline-4-sulfonyl Chloride
The primary method for synthesizing isoquinoline sulfonyl chlorides is through the chlorosulfonylation of the parent isoquinoline ring. This electrophilic substitution reaction introduces the -SO₂Cl group onto the aromatic system.
General Synthetic Approach: Chlorosulfonylation
The direct chlorosulfonylation of isoquinoline using chlorosulfonic acid is a common method. The position of substitution is influenced by reaction conditions and the inherent reactivity of the isoquinoline ring.[4] For less reactive substrates, heating may be required to facilitate the reaction.[4] An alternative scalable, one-pot reaction involves the use of sulfur trioxide and thionyl chloride.[7]
General Reaction Scheme: Isoquinoline + Chlorosulfonating Agent (e.g., ClSO₃H) → Isoquinoline-4-sulfonyl chloride
Exemplary Synthetic Protocol
The following protocol describes a general procedure for the synthesis of isoquinoline sulfonyl chlorides. Regioselectivity can be a challenge, and specific conditions may be required to favor the 4-isomer.
Step-by-Step Synthesis of an Isoquinoline Sulfonyl Chloride: [4]
-
Reaction Setup: Carefully add chlorosulfonic acid to a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Addition of Isoquinoline: Slowly add isoquinoline to the cooled chlorosulfonic acid with continuous stirring. The reaction is exothermic and temperature control is critical.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). For some substrates, gentle heating may be necessary.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the product.
-
Isolation: Collect the precipitated solid product by suction filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual acid and then dry under vacuum to yield the isoquinoline sulfonyl chloride.[4]
Caption: General workflow for the synthesis of isoquinoline sulfonyl chlorides.
Reactivity and Applications in Drug Discovery
The synthetic utility of isoquinoline-4-sulfonyl chloride lies in its ability to readily react with nucleophiles to form stable sulfonamides. This reaction is a cornerstone for building libraries of potential drug candidates.
Formation of Isoquinoline-4-sulfonamides
The reaction of isoquinoline-4-sulfonyl chloride with primary or secondary amines is a robust and widely used transformation. The nucleophilic amine attacks the electrophilic sulfur atom, displacing the chloride and forming a sulfonamide bond. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid (HCl) byproduct.[6]
Caption: Reaction of isoquinoline-4-sulfonyl chloride with an amine.
Pharmacological Significance of Derivatives
The position of the sulfonyl group on the isoquinoline ring significantly impacts the biological activity of the resulting sulfonamides.[4] Derivatives of isoquinoline sulfonamides have shown a broad range of pharmacological activities, including:
-
Enzyme Inhibition: A notable application is in the development of kinase inhibitors. For instance, derivatives of isoquinoline-5-sulfonyl chloride are key intermediates in the synthesis of Fasudil, a potent Rho-kinase (ROCK) inhibitor used to treat cerebral vasospasm.[3][4] Compounds derived from 4-methylisoquinoline-5-sulfonyl chloride are also potent ROCK inhibitors.[5][6]
-
Anticancer Agents: Certain isoquinoline sulfonamides have demonstrated inhibitory activity against various cancer cell lines.[4]
-
Antibacterial and Antifungal Agents: The isoquinoline scaffold is present in many natural antimicrobial compounds, and synthetic derivatives, including sulfonamides, have been investigated for their activity against bacterial and fungal strains.[4][15]
The ability to easily diversify the "R" group on the sulfonamide nitrogen by selecting from a vast pool of commercially available amines makes isoquinoline-4-sulfonyl chloride an invaluable tool in structure-activity relationship (SAR) studies during lead optimization.[6]
Experimental Protocol: Synthesis of an N-Substituted Isoquinoline-4-sulfonamide
This protocol provides a generalized procedure for the synthesis of an isoquinoline-4-sulfonamide from isoquinoline-4-sulfonyl chloride and an amine.
Materials:
-
Isoquinoline-4-sulfonyl chloride
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.0 equivalents)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the selected primary or secondary amine and the tertiary base in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the isoquinoline-4-sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).[6]
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate.[6]
-
Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted isoquinoline-4-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Safety and Handling
As a reactive sulfonyl chloride, isoquinoline-4-sulfonyl chloride must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[9][12] Inhalation may cause respiratory irritation.[9] It is moisture-sensitive and reacts with water, potentially releasing corrosive HCl gas.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[12][16]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13][16] Avoid creating dust.[17] Use spark-proof tools and prevent the build-up of electrostatic charge.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[10] Keep away from water and incompatible materials such as strong bases and oxidizing agents.
Conclusion
Isoquinoline-4-sulfonyl chloride is a pivotal reagent for medicinal chemists and drug discovery scientists. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable and versatile handle for synthesizing libraries of isoquinoline-4-sulfonamides. These derivatives have demonstrated a wide range of biological activities, cementing the importance of the isoquinoline scaffold as a valuable pharmacophore. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for leveraging this powerful building block in the design and development of novel therapeutic agents.
References
- CymitQuimica. (n.d.). CAS 194032-33-2: 4-Fluoro-5-isoquinolinesulfonyl chloride.
- BenchChem. (2025). Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives.
- BenchChem. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4.
- BLD Pharm. (n.d.). 347146-79-6|Isoquinoline-4-sulfonyl chloride.
- ChemicalBook. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis.
- PubChem. (2025). 4-Methylisoquinoline-5-sulfonyl chloride | C10H8ClNO2S | CID 15487110.
- Capot Chemical. (2017). MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride.
- CymitQuimica. (2024). Safety Data Sheet.
- Guidechem. (n.d.). ISOQUINOLINE-5-SULFONYL CHLORIDE 84468-15-5 wiki.
- BenchChem. (2025). Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (2025). Three derivatives of 4-fluoro-5-sulfonylisoquinoline | Request PDF.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- BenchChem. (2025). Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines.
- PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- AK Scientific, Inc. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ChemicalBook. (2025). Isoquinoline-5-sulphonyl chloride hydrochloride | 105627-79-0.
- Sigma-Aldrich. (n.d.). Isoquinoline-5-sulfonyl chloride | 84468-15-5.
- Google Patents. (n.d.). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
- ChemicalBook. (n.d.). ISOQUINOLINE-5-SULFONYL CHLORIDE CAS#: 84468-15-5.
- National Institute of Standards and Technology. (n.d.). Isoquinoline - the NIST WebBook.
- Wikipedia. (n.d.). Isoquinoline.
- PMC. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- ResearchGate. (2023). (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.
- MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.
- ChemicalBook. (n.d.). Isoquinoline(119-65-3) IR Spectrum.
- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
- PharmaCompass.com. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- RSC Publishing. (n.d.). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7- and 8-iso-HC9H7N) isolated in solid para-hydrogen.
- ACS.org. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 | Benchchem [benchchem.com]
- 8. 347146-79-6|Isoquinoline-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 9. 4-Methylisoquinoline-5-sulfonyl chloride | C10H8ClNO2S | CID 15487110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ISOQUINOLINE-5-SULFONYL CHLORIDE CAS#: 84468-15-5 [m.chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. CAS 194032-33-2: 4-Fluoro-5-isoquinolinesulfonyl chloride [cymitquimica.com]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. capotchem.com [capotchem.com]
- 18. chemicalbook.com [chemicalbook.com]




